Cas no 895642-58-7 (3-(4-chlorobenzenesulfonyl)-6-fluoro-N-(4-methoxyphenyl)methylquinolin-4-amine)

3-(4-Chlorobenzenesulfonyl)-6-fluoro-N-(4-methoxyphenyl)methylquinolin-4-amine is a synthetic quinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a chlorobenzenesulfonyl group, a fluoro-substituted quinoline core, and a methoxyphenylmethylamine moiety, suggesting possible bioactivity as a kinase inhibitor or receptor modulator. The compound's distinct functional groups enhance its binding affinity and selectivity, making it a candidate for targeted therapeutic development. Its sulfonyl and fluoro substituents may contribute to improved metabolic stability and pharmacokinetic properties. This molecule is of interest for researchers exploring novel small-molecule agents in oncology or inflammatory disease pathways. Further studies are required to fully elucidate its pharmacological profile.
3-(4-chlorobenzenesulfonyl)-6-fluoro-N-(4-methoxyphenyl)methylquinolin-4-amine structure
895642-58-7 structure
商品名:3-(4-chlorobenzenesulfonyl)-6-fluoro-N-(4-methoxyphenyl)methylquinolin-4-amine
CAS番号:895642-58-7
MF:C23H18ClFN2O3S
メガワット:456.917026996613
CID:5954279
PubChem ID:18560469

3-(4-chlorobenzenesulfonyl)-6-fluoro-N-(4-methoxyphenyl)methylquinolin-4-amine 化学的及び物理的性質

名前と識別子

    • 3-(4-chlorobenzenesulfonyl)-6-fluoro-N-(4-methoxyphenyl)methylquinolin-4-amine
    • 3-(4-chlorophenyl)sulfonyl-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine
    • 895642-58-7
    • AKOS001858306
    • 3-((4-chlorophenyl)sulfonyl)-6-fluoro-N-(4-methoxybenzyl)quinolin-4-amine
    • 3-(4-CHLOROBENZENESULFONYL)-6-FLUORO-N-[(4-METHOXYPHENYL)METHYL]QUINOLIN-4-AMINE
    • F1609-0796
    • インチ: 1S/C23H18ClFN2O3S/c1-30-18-7-2-15(3-8-18)13-27-23-20-12-17(25)6-11-21(20)26-14-22(23)31(28,29)19-9-4-16(24)5-10-19/h2-12,14H,13H2,1H3,(H,26,27)
    • InChIKey: LLEBTVLAURYJGR-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=CC(F)=CC=2)C(NCC2=CC=C(OC)C=C2)=C(S(C2=CC=C(Cl)C=C2)(=O)=O)C=1

計算された属性

  • せいみつぶんしりょう: 456.0710695g/mol
  • どういたいしつりょう: 456.0710695g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 31
  • 回転可能化学結合数: 6
  • 複雑さ: 675
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.7

3-(4-chlorobenzenesulfonyl)-6-fluoro-N-(4-methoxyphenyl)methylquinolin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1609-0796-40mg
3-(4-chlorobenzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine
895642-58-7 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1609-0796-75mg
3-(4-chlorobenzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine
895642-58-7 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1609-0796-2μmol
3-(4-chlorobenzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine
895642-58-7 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1609-0796-20μmol
3-(4-chlorobenzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine
895642-58-7 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1609-0796-20mg
3-(4-chlorobenzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine
895642-58-7 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1609-0796-25mg
3-(4-chlorobenzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine
895642-58-7 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1609-0796-1mg
3-(4-chlorobenzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine
895642-58-7 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1609-0796-3mg
3-(4-chlorobenzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine
895642-58-7 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1609-0796-10mg
3-(4-chlorobenzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine
895642-58-7 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1609-0796-5mg
3-(4-chlorobenzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine
895642-58-7 90%+
5mg
$69.0 2023-05-17

3-(4-chlorobenzenesulfonyl)-6-fluoro-N-(4-methoxyphenyl)methylquinolin-4-amine 関連文献

3-(4-chlorobenzenesulfonyl)-6-fluoro-N-(4-methoxyphenyl)methylquinolin-4-amineに関する追加情報

Research Briefing on 3-(4-chlorobenzenesulfonyl)-6-fluoro-N-(4-methoxyphenyl)methylquinolin-4-amine (CAS: 895642-58-7)

3-(4-chlorobenzenesulfonyl)-6-fluoro-N-(4-methoxyphenyl)methylquinolin-4-amine (CAS: 895642-58-7) is a novel quinoline derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, with its unique structural features, has shown promising potential in various therapeutic applications, particularly in oncology and infectious diseases. The presence of a chlorobenzenesulfonyl group, a fluorine atom, and a methoxyphenylmethylamine moiety contributes to its distinct pharmacological properties, making it a subject of intense research.

Recent studies have focused on elucidating the mechanism of action of this compound. Preliminary findings suggest that it exhibits potent inhibitory activity against specific kinases involved in cell proliferation and survival pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-(4-chlorobenzenesulfonyl)-6-fluoro-N-(4-methoxyphenyl)methylquinolin-4-amine effectively targets the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. The compound's ability to selectively inhibit these kinases while minimizing off-target effects highlights its potential as a targeted therapy.

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial activity. A recent in vitro study revealed that it exhibits broad-spectrum activity against several drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of essential enzymatic processes, making it a promising candidate for the development of new antibiotics.

The synthesis and optimization of 3-(4-chlorobenzenesulfonyl)-6-fluoro-N-(4-methoxyphenyl)methylquinolin-4-amine have also been a focal point of recent research. Advances in synthetic methodologies have enabled the production of this compound with high yield and purity, facilitating further pharmacological evaluations. Notably, a 2024 study detailed a scalable and cost-effective synthetic route that employs palladium-catalyzed cross-coupling reactions, which could pave the way for large-scale production and clinical development.

Despite these promising findings, challenges remain in the development of this compound. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through comprehensive preclinical studies. Ongoing research is exploring various formulation strategies, including nanoparticle-based delivery systems, to enhance the compound's pharmacokinetic profile. Furthermore, structure-activity relationship (SAR) studies are being conducted to identify analogs with improved efficacy and safety profiles.

In conclusion, 3-(4-chlorobenzenesulfonyl)-6-fluoro-N-(4-methoxyphenyl)methylquinolin-4-amine represents a promising therapeutic agent with diverse applications in oncology and infectious diseases. Continued research efforts are essential to fully unlock its potential and translate these findings into clinical benefits. The compound's unique structural and pharmacological properties position it as a valuable candidate for further investigation and development in the field of chemical biology and medicinal chemistry.

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